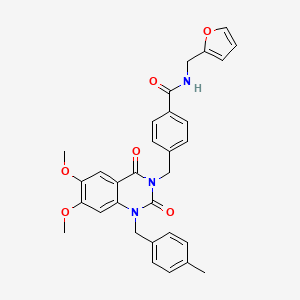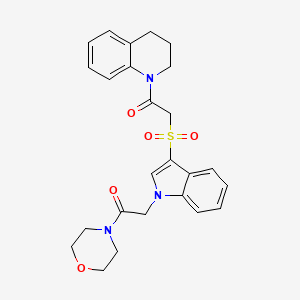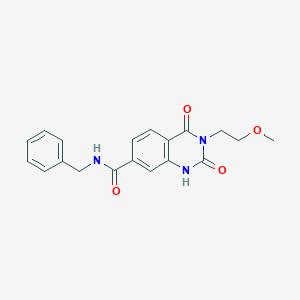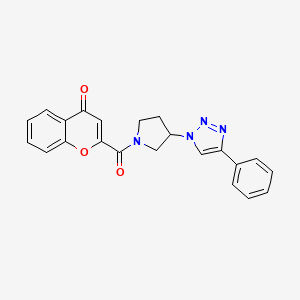
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H23ClFN3O2 and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluoroionophore Development
A study by Hong et al. (2012) explored the development of fluoroionophores from diamine-salicylaldehyde derivatives. These fluoroionophores showed promising spectra diversity when interacting with various metal cations. In particular, derivatives like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-((E)-2-(pyridin-4-yl)vinyl)-phenol displayed excellent metal recognition capabilities, indicating potential application in cellular metal staining methods using general fluorescence and ratio fluorescence techniques (Hong et al., 2012).
Neurokinin-1 Receptor Antagonist Development
Harrison et al. (2001) synthesized an orally active, water-soluble neurokinin-1 receptor antagonist, demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This compound's synthesis involved incorporating solubilizing groups, showcasing potential for clinical administration in both intravenous and oral forms (Harrison et al., 2001).
Analysis of Intermolecular Interactions
Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative. Their study, which involved characterizing these derivatives through various techniques like X-ray diffraction and quantum mechanical calculations, provided insights into intermolecular interactions such as lp⋯π interactions. This research aids in understanding the nature and energetics associated with these interactions, relevant in the field of drug design and molecular engineering (Shukla et al., 2014).
Fluorescence Enhancement Studies
Yang et al. (2002) studied the photochemical behavior of various stilbene derivatives, including 4-(N-(2,6-dimethylphenyl)amino)stilbene. Their research into the fluorescence enhancement of these compounds by N-phenyl substitutions provided valuable insights for developing efficient fluorescent materials, potentially useful in organic LEDs and sensors (Yang et al., 2002).
Antipsychotic Drug Research
Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents. They focused on compounds with specific functionalities as isosteric replacements for amino and ketone groups. This research contributes to the development of new antipsychotic drugs with a different mechanism of action compared to traditional dopamine receptor antagonists (Wise et al., 1987).
特性
IUPAC Name |
N-[(Z)-3-(3-chloro-4-methylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O2/c1-16-8-11-18(15-21(16)26)28-25(32)23(14-17-9-12-19(13-10-17)30(2)3)29-24(31)20-6-4-5-7-22(20)27/h4-15H,1-3H3,(H,28,32)(H,29,31)/b23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGGMOYTBHYHO-UCQKPKSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)


![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)
